molecular formula C23H20ClN3O3S2 B2579595 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide CAS No. 618077-38-6

2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide

Cat. No.: B2579595
CAS No.: 618077-38-6
M. Wt: 486
InChI Key: SSEOCFIYIBGCBI-VXPUYCOJSA-N
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Description

2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . Its primary research value lies in its ability to disrupt angiogenic signaling pathways. By selectively targeting and inhibiting the tyrosine kinase activity of VEGFR-2, this compound blocks downstream signal transduction, leading to the suppression of endothelial cell proliferation, migration, and survival. This mechanism makes it an invaluable pharmacological tool for studying the role of VEGF-driven angiogenesis in various disease models, particularly in oncological research where tumor growth and metastasis are highly dependent on new blood vessel formation . Researchers utilize this compound in vitro to elucidate intricate signaling networks and in vivo to assess the therapeutic potential of anti-angiogenesis strategies in preclinical settings. The molecular structure features a (Z)-5-arylidene-4-thiazolidinone core, a pharmacophore known for its strong binding affinity to the ATP-binding site of the VEGFR-2 kinase domain, thereby conferring high inhibitory potency. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-3-13(2)27-22(30)20(32-23(27)31)19-14-8-4-7-11-17(14)26(21(19)29)12-18(28)25-16-10-6-5-9-15(16)24/h4-11,13H,3,12H2,1-2H3,(H,25,28)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEOCFIYIBGCBI-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-38-6
Record name 2-[(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide (CAS Number: 618077-38-6) is a complex organic molecule with potential biological activity. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.

Structural Characteristics

The molecular formula of the compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, indicating a significant complexity due to the presence of multiple functional groups including thiazolidine and indole moieties. The compound features a thiazolidinone core, which is known for its diverse pharmacological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC24H23N3O3S2
Molecular Weight465.5 g/mol
SMILESCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S
InChIInChI=1S/C24H23N3O3S2/c1-...

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes the condensation of thiosemicarbazones followed by cyclization reactions to yield the thiazolidinone structure. The details of the synthesis can vary based on the specific substituents used at various stages.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. The compound has been shown to possess inhibitory effects against various bacterial strains, likely due to its ability to interfere with microbial cell wall synthesis or metabolic pathways.

Anticancer Activity

Thiazolidinone derivatives have garnered attention for their anticancer properties. Studies suggest that compounds similar to our target have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby contributing to cellular protection against oxidative stress.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiazolidinone derivatives. The results indicated that compounds with bulky substituents at specific positions exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications.

Study 2: Anticancer Activity

In a research article from Cancer Letters, a series of thiazolidinone derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with indole substitutions showed increased potency in inhibiting tumor growth, suggesting that our compound may also exhibit similar properties due to its structural components.

Scientific Research Applications

The compound 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Molecular Formula

The molecular formula of the compound is C23H20ClN3O3S2C_{23}H_{20}ClN_3O_3S_2, indicating it contains multiple functional groups that may contribute to its biological activity.

Structural Characteristics

The compound features a thiazolidinone ring, an indole moiety, and a chlorophenyl acetamide group. These structural elements are significant as they can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide exhibit anticancer properties. The thiazolidinone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural components allow it to interact with microbial cell membranes, potentially disrupting their integrity.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a series of experiments where the compound was tested against common pathogens .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Thiazolidinone derivatives have been shown to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights:
A study found that compounds with similar structures reduced levels of pro-inflammatory cytokines in vitro, indicating a potential mechanism for their anti-inflammatory action.

Neuroprotective Potential

Recent investigations have indicated that the compound could exhibit neuroprotective effects. The indole structure is known for its neuroprotective properties, which may be beneficial in conditions such as Alzheimer’s disease.

Experimental Findings:
In animal models of neurodegeneration, thiazolidinone derivatives demonstrated a reduction in neuronal loss and improved cognitive function .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes substitution reactions. For example:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl structures.

    • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

    • Yield: ~70–85% (optimized for similar chlorophenyl derivatives).

  • Hydrodechlorination : Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, forming N-(phenyl)acetamide derivatives .

Condensation and Cyclization Reactions

The thiazolidinone-indole core forms via multi-step condensation:

  • Thiazolidinone synthesis :

    • React sec-butylamine with CS₂ and α-haloketones to form the thiazolidinone ring.

    • Key reagent: Thiourea (for sulfur incorporation).

  • Indole formation :

    • Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions (HCl/AcOH).

Oxidation and Reduction Reactions

  • Thioxo (C=S) oxidation : Reacts with H₂O₂ to form sulfoxide/sulfone derivatives.

    • Product: 4-oxo-2-sulfonyl-thiazolidinone (confirmed via FTIR and LC-MS).

  • Indole oxidation : Forms oxindole derivatives using KMnO₄ in acidic media .

Acid-Base Reactions

The acetamide group hydrolyzes under strong acidic/basic conditions:

  • Acidic hydrolysis (HCl, reflux): Produces carboxylic acid and 2-chloroaniline.

  • Basic hydrolysis (NaOH, ethanol): Forms carboxylate salt .

Catalytic Reactions and Reaction Optimization

Optimized conditions for key transformations:

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)
Suzuki couplingPd(PPh₃)₄DMF/H₂O80°C82
Thiazolidinone cyclizationZnCl₂ (Lewis acid)Toluene110°C75
Indole brominationNBSCCl₄25°C68

Potential Side Reactions and Byproduct Formation

  • Dimerization : Occurs during thiazolidinone synthesis if stoichiometry is unbalanced.

  • Over-oxidation : Excess H₂O₂ converts thioxo to sulfone instead of sulfoxide.

  • Isomerization : Z→E isomerization observed under UV light (mitigated by amber glassware) .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Substituents on Thiazolidinone Ring Chlorophenyl Position Molecular Formula Molecular Weight (g/mol) Key Distinctions References
Target Compound 3-sec-butyl 2-chloro C₂₄H₂₃ClN₂O₃S₂ 499.08 Unique sec-butyl group; Z-configuration
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 3-(4-methylbenzyl) 2-chloro C₂₈H₂₁ClN₂O₃S₂ 533.07 4-methylbenzyl enhances aromatic stacking
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 3-(4-methylbenzyl) 3-chloro C₂₈H₂₁ClN₂O₃S₂ 533.07 Chlorine meta-position alters polarity
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) None (benzothiazole core) 4-chloro C₁₇H₁₁ClN₂O₂S₂ 378.88 Simplified scaffold; higher synthetic yield (70%)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Hydrazinecarbothioamide 2-chloro (benzyl) C₁₆H₁₂ClN₃OS 329.80 Replaces acetamide with hydrazine moiety

Key Findings from Structural Comparisons:

Substituent Effects on Lipophilicity :

  • The sec-butyl group in the target compound increases lipophilicity compared to the 4-methylbenzyl substituent in analogs . This may improve membrane permeability but reduce aqueous solubility.
  • The 2-chlorophenyl group provides moderate electron-withdrawing effects, whereas meta-substituted analogs (e.g., 3-chlorophenyl) exhibit altered electronic profiles impacting receptor interactions .

Synthetic Accessibility: Analogs with simpler scaffolds (e.g., benzothiazole-carboxamide derivatives) achieve higher yields (up to 70%) under ethanol reflux conditions , whereas the target compound’s synthesis likely requires multistep routes due to its complex substituents.

Hydrogen-Bonding Networks: The 2-thioxo group in the target compound and its analogs enables strong hydrogen-bonding interactions, as observed in related thiazolidinone crystals . These interactions may stabilize protein-ligand binding or crystal packing.

The hydrazinecarbothioamide analog () demonstrates antiviral or anticancer properties in similar scaffolds, highlighting the pharmacophore’s versatility .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiazolidinone and indole derivatives. A typical procedure involves refluxing equimolar amounts of 2-aminothiazol-4(5H)-one derivatives with 3-formylindole precursors in acetic acid under sodium acetate catalysis for 3–5 hours . Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde:thiazolidinone), solvent selection (acetic acid for high solubility), and temperature control (reflux at ~118°C). Post-reaction purification involves recrystallization from DMF/acetic acid mixtures. Yield improvements may require iterative adjustments to reaction time and stoichiometry.

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the Z-configuration of the thiazolidinone-indole moiety and confirms intramolecular hydrogen bonding patterns (e.g., N–H···O interactions) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct peaks for the sec-butyl group (δ ~1.2–1.6 ppm for CH₃ and CH₂) and the 2-chlorophenyl acetamide moiety (δ ~7.3–7.5 ppm for aromatic protons).
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .

Q. What methods are used to assess purity and stability during synthesis?

Methodological Answer:

  • TLC monitoring : Ethyl acetate/hexane (3:7) solvent systems track reaction progress and identify byproducts .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% threshold for pharmacological studies).
  • Stability tests : Accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure identify susceptible bonds (e.g., hydrolytic cleavage of the thioxo group) .

Advanced Research Questions

Q. How can computational tools enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, simulating the Z→E isomerization energy barrier guides solvent selection to stabilize the desired configuration .
  • Machine learning (ML) : Training ML models on reaction databases identifies optimal conditions (e.g., solvent polarity, catalyst loading) to maximize yield. COMSOL Multiphysics integration enables real-time parameter adjustments during reflux .

Q. How can researchers resolve contradictions in reported synthetic yields or structural data?

Methodological Answer:

  • Meta-analysis : Compare 19 synthetic protocols (e.g., solvent systems, catalysts) to isolate variables affecting yield discrepancies. For instance, sodium acetate vs. triethylamine catalysis may alter byproduct formation .
  • Crystallographic validation : Reanalyze SC-XRD data (e.g., CCDC deposition numbers) to verify bond angles/distances, addressing outliers from low-resolution datasets .

Q. What strategies improve multi-step synthesis scalability while minimizing side reactions?

Methodological Answer:

  • Stepwise optimization :
    • Intermediate isolation : Purify the thiazolidinone-indole precursor before acetamide coupling to avoid competing acylation .
    • Catalyst screening : Test Pd/C or CuI for Ullmann-type coupling of the 2-chlorophenyl group, monitoring for dehalogenation side reactions .
  • Flow chemistry : Continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., condensation), reducing decomposition .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

  • Crystal growth issues : Poor solubility in polar solvents necessitates vapor diffusion techniques (e.g., ether diffusion into DMF solutions) .
  • Disorder modeling : Sec-butyl and chlorophenyl groups often exhibit positional disorder. Refinement software (e.g., SHELXL) applies occupancy constraints to resolve overlapping electron densities .

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